molecular formula C11H9Cl2NO3S B3036466 4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 344265-81-2

4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B3036466
CAS No.: 344265-81-2
M. Wt: 306.2 g/mol
InChI Key: WTKIXTDXVDESQT-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a thiazinane ring

Preparation Methods

The synthesis of 4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,6-dichlorophenylamine with a suitable thiazinane precursor under controlled conditions. The reaction conditions often include the use of a coupling agent and a solvent, such as acetic acid, to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c1-6-11(16)14(9(15)5-18(6)17)10-7(12)3-2-4-8(10)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKIXTDXVDESQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 2
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 3
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 4
Reactant of Route 4
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 5
Reactant of Route 5
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 6
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

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